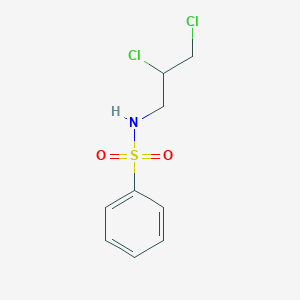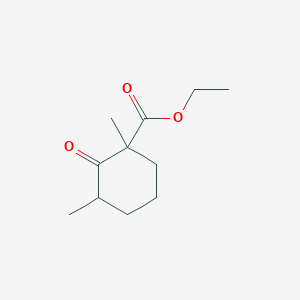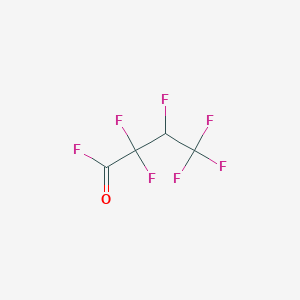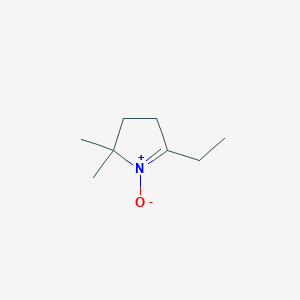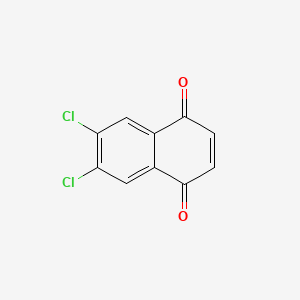
6,7-Dichloronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloronaphthalene-1,4-dione is a chemical compound belonging to the quinone family. Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the naphthalene ring and a quinone moiety at the 1,4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dichloronaphthalene-1,4-dione can be synthesized through the chlorination of naphthalene-1,4-dione. The chlorination process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a suitable solvent like acetic acid or nitrobenzene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of naphthalene-1,4-dione in large reactors, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used as a photosensitizer in dye-sensitized solar cells and as an intermediate in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 6,7-Dichloronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is responsible for its antimicrobial and anticancer properties. The molecular targets include cellular enzymes and DNA, leading to cell death through oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloronaphthalene-1,4-dione
- 2,6-Dichloronaphthalene-1,4-dione
- 2-Chloro-3-(pyridine-2-ylmethyl)amino-naphthalene-1,4-dione
Uniqueness
6,7-Dichloronaphthalene-1,4-dione is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct redox properties and a different spectrum of biological activities .
Eigenschaften
CAS-Nummer |
577-67-3 |
|---|---|
Molekularformel |
C10H4Cl2O2 |
Molekulargewicht |
227.04 g/mol |
IUPAC-Name |
6,7-dichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-7-3-5-6(4-8(7)12)10(14)2-1-9(5)13/h1-4H |
InChI-Schlüssel |
WHCHEHXXUJTVHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
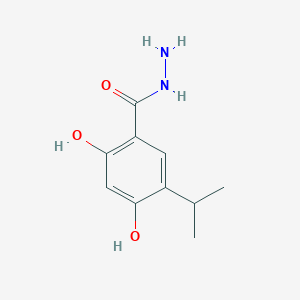
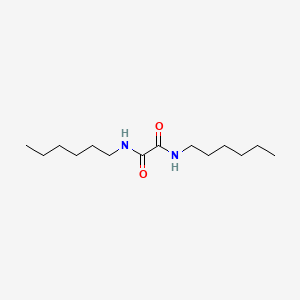
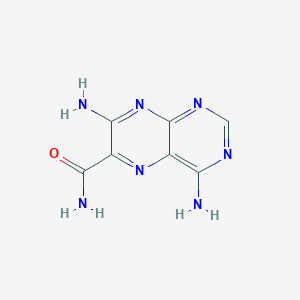


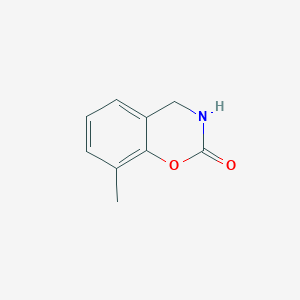
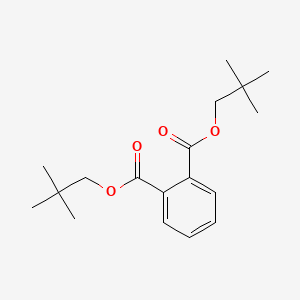
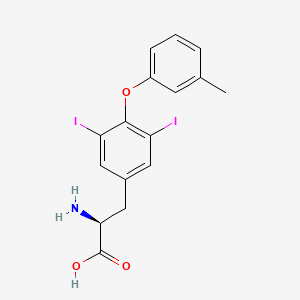
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
